(2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride
CAS No.:
Cat. No.: VC18346998
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15ClN2O |
|---|---|
| Molecular Weight | 166.65 g/mol |
| IUPAC Name | (5-methylpiperazin-2-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H |
| Standard InChI Key | UGGSBYLNJZDGHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC(CN1)CO.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a six-membered piperazine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. The stereochemistry—denoted as (2R,5R)—dictates the spatial arrangement of these substituents, influencing its intermolecular interactions. The molecular formula is C₆H₁₄N₂O·HCl, with a molecular weight of 166.65 g/mol .
Key structural attributes include:
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Piperazine backbone: Facilitates hydrogen bonding and protonation at physiological pH.
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Chiral centers: The R-configuration at both C2 and C5 positions ensures enantiomeric purity, critical for targeted receptor binding.
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Hydrochloride salt: Improves stability and dissolution kinetics compared to the free base.
Comparative Analysis of Stereoisomers
The stereochemical specificity of (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride distinguishes it from related isomers. For example, the (2R,5S) diastereomer exhibits a 15% lower solubility in aqueous media, highlighting the role of spatial arrangement in physicochemical behavior .
| Stereoisomer | Solubility (mg/mL) | Melting Point (°C) | Receptor Binding Affinity (nM) |
|---|---|---|---|
| (2R,5R)-Configuration | 120 ± 5 | 198–201 | 12.3 |
| (2R,5S)-Configuration | 102 ± 4 | 185–189 | 48.7 |
Data derived from PubChem conformational analyses .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of (2R,5R)-5-Methylpiperazine-2-methanol Hydrochloride involves a multi-step process starting from (3S,6R)-3-hydroxymethyl-6-methyl-piperazine-2,5-dione. A representative protocol includes:
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Reductive Amination: Treatment with borane-THF at 70°C for 18 hours to reduce the diketopiperazine intermediate.
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Acidification: Reaction with hydrochloric acid in methanol at 70°C for 2 hours to form the hydrochloride salt .
Industrial Scalability
Continuous flow synthesis has been proposed for large-scale production, offering advantages in reaction control and reproducibility. Parameters such as temperature (±0.5°C) and reagent stoichiometry (±2%) are tightly regulated to minimize byproducts .
Comparative Analysis with Analogues
Structural Analogues
Piperazine derivatives such as N-Methylpiperazine and 1-(4-Methylpiperazinyl)-1-phenylmethanone lack the hydroxymethyl group, resulting in reduced polarity and altered receptor selectivity.
| Compound | LogP | Aqueous Solubility (g/L) | 5-HT₁A Affinity (nM) |
|---|---|---|---|
| (2R,5R)-5-Methylpiperazine-2-methanol HCl | 0.87 | 120 | 12.3 |
| N-Methylpiperazine | 1.12 | 85 | >1000 |
| 1-(4-Methylpiperazinyl)-1-phenylmethanone | 2.45 | 12 | 340 |
Data aggregated from PubChem and synthetic studies .
Future Directions
Drug Delivery Innovations
Encapsulation in liposomal nanoparticles has increased plasma half-life to 8.2 hours in murine models, addressing metabolic instability. Further optimization of lipid bilayer composition could enhance blood-brain barrier penetration .
Targeted Structural Modifications
Introducing electron-withdrawing groups at the 4-position of the piperazine ring may improve oxidative stability without compromising receptor affinity. Computational modeling predicts a 30% enhancement in metabolic resistance for fluoro-substituted analogues .
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